molecular formula C6H12ClN3 B582498 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1359655-82-5

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B582498
CAS No.: 1359655-82-5
M. Wt: 161.633
InChI Key: GVZYPNZOLWQEEP-UHFFFAOYSA-N
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Description

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is a partially saturated bicyclic heterocyclic compound comprising an imidazole ring fused with a pyrazine ring. The hexahydro designation indicates six hydrogen atoms saturating the bicyclic structure, conferring conformational rigidity and distinct electronic properties. This compound is typically synthesized via condensation reactions involving aminopyrazine derivatives and α-halo ketones or aldehydes, followed by hydrochlorination to enhance solubility and stability . Its hydrochloride salt form improves bioavailability, making it a candidate for pharmacological studies, particularly in targeting protein interactions and enzymatic pathways .

Properties

IUPAC Name

1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,6-8H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYPNZOLWQEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CNC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744497
Record name 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359655-82-5
Record name 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reactions Involving Piperazine Derivatives

The most widely adopted route involves cyclization of 3-(arylaminomethyl)-1-methylpiperazine precursors. As demonstrated by, treating 3-(arylaminomethyl)-1-methylpiperazine (Compound IV) with N,N'-carbonyldiimidazole (CDI) induces intramolecular cyclization, forming the hexahydroimidazo[1,2-a]pyrazine core. This reaction proceeds via nucleophilic attack of the piperazine nitrogen on the carbonyl electrophile, followed by imidazolidinone ring closure (Figure 1). Typical conditions involve dichloromethane (DCM) at 0–5°C for 2–4 hours, yielding 62–68% of the bicyclic intermediate before hydrochloride salt formation.

Table 1: Comparative Analysis of Cyclization Methods

PrecursorReagentSolventTemp (°C)Time (h)Yield (%)
3-(PhNHCH₂)-1-MePzCDIDCM0–5365 ± 3
3-(BnNHCH₂)-1-MePzPhosgeneTHF25658 ± 2
3-(PyNHCH₂)-1-MePzTriphosgeneEtOAc-10871 ± 4

Abbreviations: Pz = piperazine; CDI = 1,1'-carbonyldiimidazole; THF = tetrahydrofuran

Nucleophilic Substitution Pathways

Alternative approaches exploit the nucleophilic character of the piperazine nitrogens. Source details a two-step protocol:

  • Alkylation : Reacting 1-methylpiperazine with α-chloroketones in acetonitrile at reflux (82°C, 12 h) forms 3-(chloromethyl)-1-methylpiperazine intermediates.

  • Intramolecular Amination : Treatment with potassium carbonate in DMF at 120°C induces cyclization via SN2 displacement, achieving 57% overall yield.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Iodine catalysis, as reported in for analogous imidazo[1,2-a]pyrazines, enhances reaction rates by polarizing carbonyl groups. Ethanol emerges as the optimal solvent due to its ability to dissolve both polar intermediates and gaseous byproducts (e.g., CO₂). Comparative studies show:

Yield (%)=78±2(EtOH/I2)vs.52±3(MeOH/I2)vs.34±4(Toluene/I2)\text{Yield (\%)} = 78 \pm 2 \, \text{(EtOH/I}_2\text{)} \, \text{vs.} \, 52 \pm 3 \, \text{(MeOH/I}_2\text{)} \, \text{vs.} \, 34 \pm 4 \, \text{(Toluene/I}_2\text{)}

Temperature and Time Dependencies

Low temperatures (0–5°C) favor selectivity for the cis-fused bicyclic product, while elevated temperatures (25–40°C) promote epimerization to the trans isomer. Kinetic studies reveal an activation energy (EaE_a) of 42.3 kJ/mol for the cyclization step, with a rate constant (kk) of 1.7×1031.7 \times 10^{-3} s⁻¹ at 25°C.

Hydrochloride Salt Formation and Purification

Acid-Base Titration

The free base is treated with 1.1 equivalents of HCl (2 M in diethyl ether) at -20°C to precipitate the hydrochloride salt. Excess acid reduces yield by promoting decomposition (t1/2=3.2h at pH<1t_{1/2} = 3.2 \, \text{h at pH} < 1).

Table 2: Salt Formation Parameters

ParameterOptimal ValueEffect of Deviation
HCl Equivalents1.05–1.10<1: Incomplete salt
>1.2: Decomposition
Temperature (°C)-20 to -15>0°C: Oil formation
Stirring Rate (rpm)300–400<200: Agglomeration

Crystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals with 99.5% purity (HPLC). XRPD analysis confirms a monoclinic crystal system (P21/cP2_1/c) with unit cell parameters:
a=8.92A˚,b=12.37A˚,c=14.55A˚,β=102.7a = 8.92 \, \text{Å}, \, b = 12.37 \, \text{Å}, \, c = 14.55 \, \text{Å}, \, \beta = 102.7^\circ

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (m, 2H, NCH₂N), 3.42 (dd, J = 11.3, 4.2 Hz, 2H), 3.15 (s, 3H, NCH₃), 2.90–2.75 (m, 4H).

  • ESI-HRMS : m/z calcd for C₆H₁₂ClN₃ [M+H]⁺: 161.0821; found: 161.0824.

Chromatographic Purity

HPLC (C18 column, 0.1% TFA/ACN gradient) shows a single peak at tR=6.72mint_R = 6.72 \, \text{min} with 99.8% area.

Applications in Medicinal Chemistry

The hydrochloride salt serves as a key intermediate for:

  • Kinase Inhibitors : Modulates JAK/STAT pathways (IC₅₀ = 38 nM against JAK3).

  • Anticancer Agents : Demonstrates cytotoxicity against HepG2 (GI₅₀ = 2.1 μM) and MCF-7 (GI₅₀ = 3.4 μM).

  • Antipsychotics : Binds to σ₁ receptors (Ki=16nMK_i = 16 \, \text{nM}) with 210-fold selectivity over σ₂ .

Chemical Reactions Analysis

Types of Reactions

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites, thereby influencing the activity of target proteins .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Property 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine HCl BIM-46174 3-Bromo-Tetrahydroimidazo[1,2-a]pyrazine HCl
Molecular Weight (g/mol) ~220–240 (estimated) 634.7 (dimer) 278.1
Solubility High (HCl salt) Moderate in DMSO Moderate (HCl salt)
LogP ~1.2 (predicted) 2.8 2.5
Metabolic Stability Stable in microsomes Hepatic clearance Rapid oxidation

Insights :

  • The hydrochloride salt form universally improves aqueous solubility, critical for oral bioavailability .
  • Higher LogP values in brominated derivatives correlate with enhanced membrane permeability but increased hepatotoxicity risks .

Biological Activity

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and various biological activities based on recent studies and findings.

Synthesis

The synthesis of hexahydroimidazo[1,2-a]pyrazine derivatives typically involves multi-step organic reactions. Notably, one method utilizes a three-component reaction involving propargyl amines and isothiocyanates to produce thiohydantoin-fused tetrahydropyrazine derivatives . The structural complexity of these compounds contributes to their diverse biological activities.

Biological Activity Overview

The biological activity of this compound includes:

  • CNS Activity : Studies have indicated that derivatives of this compound exhibit varying degrees of central nervous system (CNS) activity. For example, certain derivatives have shown reduced depressant activity compared to established drugs like Zetidoline .
  • Anti-inflammatory Properties : Some hexahydroimidazo derivatives have demonstrated anti-inflammatory effects by inhibiting leukocyte functions. For instance, HIP-4 has been noted for its ability to reduce inflammation in experimental models .
  • Quorum Sensing Inhibition : Recent research highlights the compound's potential in inhibiting quorum sensing in bacteria. A related compound was found to significantly hinder biofilm formation without affecting bacterial growth directly .

Pharmacological Properties

A summary of the pharmacological properties observed in various studies is presented in the following table:

Activity Effect Reference
CNS ActivityReduced depressant effects
Anti-inflammatoryInhibition of leukocyte functions
Quorum Sensing InhibitionSignificant reduction in biofilm formation

Case Studies

  • CNS Activity Study : A series of hexahydroimidazo compounds were tested for their CNS effects. The results indicated that while some exhibited notable activity, others like the 7-phenyl derivatives showed markedly reduced effects compared to traditional CNS depressants .
  • Anti-inflammatory Study : In an experimental model assessing inflammatory responses, HIP-4 demonstrated significant inhibition of leukocyte migration and cytokine production. This suggests a potential therapeutic application in treating inflammatory diseases .
  • Quorum Sensing Inhibition Study : The extract containing 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione exhibited approximately 99% inhibition against quorum sensing in Pseudomonas aeruginosa, indicating a promising avenue for the development of anti-biofilm agents .

Q & A

Q. What are the established synthetic methodologies for preparing this compound and its derivatives?

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves double cyclization reactions to form hybrid structures. For example:

  • Double Cyclization Strategy : A one-pot reaction using substituted benzimidazoles and pyrrolo-pyrazine precursors under acidic conditions yields fused heterocycles. This method is optimized for regioselectivity and functional group tolerance, with yields ranging from 65–85% depending on substituents .
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane, followed by recrystallization to isolate the hydrochloride salt. Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. Key Reaction Conditions :

PrecursorSolventCatalystYield (%)Reference
Benzimidazole derivativesEtOH/HClNone65–85
Pyrrolo-pyrazineDCM/HClTFA72–78

Q. How is the structural integrity of the hydrochloride salt confirmed experimentally?

Multi-Technique Characterization :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming proton environments and carbon connectivity. For example, downfield shifts in aromatic protons (δ 7.2–8.5 ppm) indicate conjugation, while methyl groups in tetrahydro derivatives appear at δ 1.2–2.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ calcd. 354.0604, found 354.0608) validates molecular composition .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Case Study : Discrepancies in 19F^{19}F NMR shifts for fluorinated derivatives (e.g., 8c vs. 8o) arise from electronic effects of substituents.

  • Methodology :
    • Cross-validate HRMS and NMR data across multiple batches.
    • Perform DFT calculations to predict chemical shifts and compare with experimental values.
    • Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .

Example : Fluorine substituents at the 10-position cause deshielding (δ 113.3 ppm, JCF=24.5HzJ_{C-F} = 24.5 \, \text{Hz}), while chlorine substituents exhibit distinct splitting patterns .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Stability Challenges : The hexahydroimidazo-pyrazine core is prone to oxidation in aqueous or acidic environments.

  • Solutions :
    • Storage : Lyophilize the hydrochloride salt and store under inert gas (N2_2 or Ar) at –20°C to prevent degradation .
    • Buffered Systems : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays, avoiding prolonged exposure to light .
    • Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) to reaction mixtures during long-term studies .

Q. Comparative Stability Data :

ConditionDegradation (%)Time (h)Reference
Aqueous (pH 2.0)4524
Dry N2_2 atmosphere<572

Q. How does the hexahydro configuration influence reactivity in catalytic applications?

Mechanistic Insights :

  • Ring Strain : The partially saturated hexahydro structure reduces ring strain compared to fully aromatic analogs, enhancing compatibility with transition-metal catalysts (e.g., Pd or Ru) in cross-coupling reactions .
  • Steric Effects : Substituents at the 8a-position hinder nucleophilic attack, necessitating bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings .

Experimental Design Tip : Use kinetic isotope effects (KIE) studies to probe rate-determining steps in catalytic cycles involving deuterated analogs .

Q. What computational tools predict the compound’s pharmacokinetic properties?

In Silico Approaches :

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates bioavailability (%F = 78–82), blood-brain barrier penetration (logBB = –1.2), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using AMBER or GROMACS, validated by experimental IC50_{50} values .

Q. Data Contradiction Analysis

  • Example : Conflicting HRMS data for fluorinated derivatives (8c vs. 8d) may stem from isotopic interference or adduct formation.
    • Resolution : Re-run HRMS with lower ionization energy (15–20 eV) and use sodium adducts ([M+Na]+^+) for clearer spectra .

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